2-Tert-butyl-4-(2-hydroxyethoxy)phenol
Description
Contextualization within the Phenol (B47542) Class and Hydroxyethoxy Derivatives
2-Tert-butyl-4-(2-hydroxyethoxy)phenol belongs to the broad class of phenols, which are aromatic compounds containing a hydroxyl (-OH) group directly attached to a benzene (B151609) ring. This core phenolic structure is the foundation of its chemical identity, providing a site for electrophilic aromatic substitution and antioxidant activity through the hydrogen-donating capability of the hydroxyl group.
The molecule is further classified as an alkylphenol due to the presence of the tert-butyl group. More specifically, it is a hydroxyethoxy derivative, characterized by the -O-CH₂-CH₂-OH substituent. This functional group introduces a primary alcohol moiety connected to the phenol ring via an ether linkage. This dual functionality—a phenolic hydroxyl group and a primary aliphatic hydroxyl group—allows for differential reactivity and makes the compound a versatile intermediate for more complex molecular architectures. The synthesis of related structures, such as 4-(2-hydroxyethyl)phenol, can be achieved through processes like the oxyalkylation of a phenol with ethylene (B1197577) oxide. google.com
Significance of Tertiary-Butyl Substituents in Phenolic Chemistry
The incorporation of a tertiary-butyl group onto a phenol ring profoundly influences the molecule's physical and chemical properties. nih.gov This substituent is not merely a passive addition but an active modulator of the compound's behavior, which is critical for its application in advanced materials and as a chemical intermediate. nih.govhexiechem.com
Key effects of the tertiary-butyl group include:
Electronic Effects : As an alkyl group, the tert-butyl substituent acts as an electron-donating group through an inductive effect. nih.gov This increases the electron density on both the aromatic ring and the phenolic hydroxyl group, which can influence the compound's reactivity in various chemical transformations.
Radical Stabilization : In the context of antioxidant activity, the tert-butyl group helps to stabilize the phenoxy radical that forms when the phenol donates a hydrogen atom to neutralize a free radical. nih.gov This stabilization enhances the compound's effectiveness in preventing oxidative degradation.
Interactive Data Table: Effects of the Tertiary-Butyl Group on Phenolic Compounds
| Property | Influence of Tertiary-Butyl Group | Consequence in Chemical Applications |
|---|---|---|
| Reactivity | Provides steric hindrance around the hydroxyl group. nih.gov | Reduces the rate of oxidation, enhancing stability. nih.gov |
| Electronic Nature | Acts as an electron-donating group. nih.gov | Increases electron density on the aromatic ring. nih.gov |
| Antioxidant Action | Stabilizes the resulting phenoxy radical. nih.gov | Improves efficiency as a free-radical scavenger. nih.gov |
| Solubility | Increases hydrophobicity and lipophilicity. nih.gov | Enhances solubility in non-polar media like plastics and oils. nih.gov |
Overview of Research Trajectories for Hydroxyethoxy-Functionalized Phenols
The presence of the hydroxyethoxy group opens specific avenues for research and application, primarily leveraging the reactivity of its terminal primary alcohol. Research into phenols functionalized with such groups often follows several key trajectories.
One major area of investigation is their use as intermediates in the synthesis of more complex, multifunctional compounds. researchgate.net The terminal hydroxyl group serves as a convenient chemical "handle" for further reactions. For instance, it can be esterified or etherified to attach other functional moieties, leading to the creation of novel antioxidants, stabilizers, or other performance chemicals. Research on structurally similar compounds, like 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol, highlights their potential as precursors for multifunctional phosphorus-containing antioxidants. researchgate.net
In polymer chemistry, hydroxyethoxy-functionalized phenols are explored as reactive monomers or chain extenders. The hydroxyl group can participate in polymerization reactions, such as the formation of polyesters or polyurethanes. By incorporating the phenolic moiety directly into the polymer backbone, researchers can modify the properties of the resulting material, potentially enhancing its thermal stability, antioxidant capacity, or UV resistance from within the polymer matrix.
Furthermore, the hydroxyethoxy side chain can modulate the physical properties of the parent phenol, such as its polarity and hydrogen-bonding capabilities. This can influence its compatibility and dispersion within different matrices, a critical factor when designing additives for plastics, coatings, and other materials. The development of methods for the direct C-H functionalization of phenols continues to be an active area of research, enabling the synthesis of highly substituted and functionalized phenol derivatives under increasingly efficient and mild conditions. nih.gov
Alkylation Strategies for Phenolic Scaffolds
The initial step in synthesizing the target compound is the introduction of a tert-butyl group onto a suitable phenolic precursor, such as hydroquinone (B1673460) or p-methoxyphenol. This is typically achieved through Friedel-Crafts alkylation, a classic method for attaching substituents to aromatic rings. wikipedia.org
Friedel-Crafts Alkylation Approaches and Regioselectivity Control
Friedel-Crafts alkylation is an electrophilic aromatic substitution that involves the reaction of an aromatic ring with an alkylating agent, such as an alkyl halide, alkene, or alcohol, in the presence of a catalyst. jk-sci.comorganic-chemistry.org For the synthesis of the 2-tert-butyl-4-hydroxyphenol backbone, phenol or a substituted phenol like hydroquinone is reacted with a tert-butylating agent like tert-butanol (B103910) or isobutylene (B52900). researchgate.netwikipedia.org The reaction proceeds via the formation of a tert-butyl carbocation, which then attacks the electron-rich aromatic ring. jk-sci.com
Controlling the position of the incoming alkyl group (regioselectivity) is critical. The hydroxyl group of a phenol is an ortho-, para-directing activator. In a hydroquinone precursor, the two hydroxyl groups direct the incoming electrophile. The tert-butyl group is bulky, which introduces steric hindrance that can influence the substitution pattern. stackexchange.com For instance, in the alkylation of phenol, a mixture of 2-tert-butylphenol, 4-tert-butylphenol (B1678320), and 2,4-di-tert-butylphenol (B135424) is often obtained. nih.gov The ratio of these products can be controlled by carefully selecting the catalyst, reaction temperature, and molar ratio of reactants. acs.orgresearchgate.net For example, a dual catalyst system of ZnCl2 and camphorsulfonic acid (CSA) has been shown to favor ortho-alkylation of phenols even when steric factors are minimal. chemrxiv.orgresearchgate.net
tert-Butylation Techniques Utilizing Various Catalytic Systems
A wide array of catalytic systems has been developed to improve the efficiency and selectivity of the tert-butylation of phenols. Traditional catalysts include strong Brønsted acids like sulfuric acid (H₂SO₄) and Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃). ijarse.comnih.gov However, these homogeneous catalysts are often corrosive, hazardous, and difficult to separate from the reaction mixture. ijarse.com
To address these issues, significant research has focused on heterogeneous solid acid catalysts, which are more environmentally friendly and easily recyclable. These include:
Zeolites: Materials like H-Y and H-beta zeolites have demonstrated high activity and selectivity in phenol alkylation. acs.orgresearchgate.net Their pore structure and acidity can be tailored to favor specific products. For example, H-Y zeolite has shown high yields of 2,4-di-tert-butylphenol. acs.org
Modified Clays: Fe-bentonite, a type of modified clay, has been reported as an excellent catalyst for the synthesis of p-tert-butylphenol from phenol and tert-butanol, achieving 100% conversion of the alcohol with 81% selectivity for the desired product at 80°C. begellhouse.com
Ionic Liquids: Environmentally benign Brønsted acidic ionic liquids have been employed as both catalysts and solvents. ijarse.comepa.gov These systems can achieve high phenol conversion (up to 94.2%) at relatively low temperatures (80°C) and are recoverable and reusable. nih.govepa.gov
Mesoporous Molecular Sieves: Catalysts like AlMCM-41 have been used for the vapor-phase tert-butylation of phenol, showing high conversion rates and good selectivity. nih.govgoogle.com
The choice of catalyst significantly impacts reaction conditions and outcomes, as summarized in the table below.
| Catalyst System | Alkylating Agent | Temperature (°C) | Phenol Conversion (%) | Selectivity | Reference |
| Fe-bentonite | tert-butanol | 80 | ~100% (TBA Conv.) | 81% (p-TBP) | begellhouse.com |
| H-Y Zeolite | tert-butanol | 130 | >95% | 65% (2,4-DTBP) | acs.org |
| Acidic Ionic Liquid | tert-butanol | 80 | 94.2% | High for 2-TBP & 2,4-DTBP | epa.gov |
| HZSM-5 Zeolite | tert-butyl alcohol | 125-215 | 93% | 48% (2,4-DTBP), 41% (2,6-DTBP) | researchgate.net |
| Aluminum Phenoxide | Isobutylene | 90-121 | Not specified | High for 2,6-DTBP | epo.org |
Hydroxyalkoxylation Reactions for Ethoxy Group Incorporation
Following the introduction of the tert-butyl group, the next key step is the incorporation of the 2-hydroxyethoxy moiety. This is achieved through a hydroxyalkoxylation reaction, typically involving the ring-opening of an epoxide.
Ethylene Oxide Reactions with Phenolic Hydroxyls
The most direct method for introducing the 2-hydroxyethoxy group is the reaction of the substituted phenol with ethylene oxide. google.com This reaction, a type of ethoxylation, proceeds via the nucleophilic attack of the phenoxide ion (formed by deprotonating the phenolic hydroxyl group with a base catalyst like sodium hydroxide) on one of the carbon atoms of the ethylene oxide ring. ijrcs.org This attack opens the strained three-membered ring, resulting in the formation of an ether linkage and a terminal hydroxyl group. google.comijrcs.org
The reaction conditions, such as temperature and pressure, must be carefully controlled. Ethoxylation reactions are often carried out at elevated temperatures (e.g., 140-160°C) and high pressure in the presence of a catalyst. google.com An alternative and potentially safer approach involves using ethylene carbonate instead of the highly reactive and explosive ethylene oxide. google.comresearchgate.net In this process, the phenol reacts with ethylene carbonate, leading to the formation of the desired hydroxyethyl ether and the release of carbon dioxide. researchgate.net This method avoids the need for high-pressure equipment and mitigates the risks associated with ethylene oxide. google.com
| Reactant | Catalyst | Temperature (°C) | Key Outcome | Reference |
| Phenolic Compound + Ethylene Oxide | Base (e.g., NaOH) | 140-160 | Formation of polyether chains | google.com |
| Phenol + Ethylene Carbonate | Calcined Hydrotalcite | 180 | 96% conversion to mono-ether | researchgate.net |
| Secondary Hydroxyl Polyol + Ethylene Oxide | Potassium Hydroxide (B78521) | Not specified | 80% conversion of secondary to primary hydroxyls | google.com |
Influence of Solvent Systems on Reaction Selectivity, such as Di-butyl Ether
The choice of solvent can play a crucial role in directing the outcome of chemical reactions, including etherifications. While many hydroxyalkoxylation reactions are performed neat or with minimal solvent, the use of a specific solvent system can influence reaction equilibrium and selectivity. Di-butyl ether (DBE) is a non-polar, aprotic solvent with low water solubility and low reactivity. researchgate.net
Multi-Step Synthesis of Complex Derivatives Incorporating this compound Moieties
Once synthesized, this compound serves as a versatile intermediate for the creation of more complex molecules. The presence of two distinct hydroxyl groups—one phenolic and one primary aliphatic—allows for selective functionalization. The primary alcohol on the ethoxy tail is a particularly useful handle for further synthetic transformations.
This primary hydroxyl group can readily undergo esterification or etherification reactions to link the core phenolic structure to other molecules or polymer chains. researchgate.net For example, esterification with various phenolic acids can be performed to enhance specific properties, such as antioxidant activity. nih.gov This strategy of linking two active pharmacophores is a common approach to potentially increase the efficacy of the resulting molecule through an additive or synergistic effect. nih.gov By reacting the 2-hydroxyethoxy group, a wide range of derivatives can be synthesized, tailoring the final compound's lipophilicity, bioavailability, and compatibility with various matrices, such as polymers. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
143450-98-0 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-tert-butyl-4-(2-hydroxyethoxy)phenol |
InChI |
InChI=1S/C12H18O3/c1-12(2,3)10-8-9(15-7-6-13)4-5-11(10)14/h4-5,8,13-14H,6-7H2,1-3H3 |
InChI Key |
UHMONBNAXZUHPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OCCO)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Tert Butyl 4 2 Hydroxyethoxy Phenol
Oxidative Transformations of Phenolic Structures
The phenolic hydroxyl group is a primary site of chemical reactivity, particularly susceptible to oxidation. The presence of a tert-butyl group at the ortho position and a hydroxyethoxy group at the para position in 2-tert-butyl-4-(2-hydroxyethoxy)phenol significantly influences its oxidative behavior. These transformations are critical in various contexts, from industrial applications to biological antioxidant activity. The oxidation process typically begins with the formation of a phenoxyl radical, a relatively stable intermediate due to resonance delocalization of the unpaired electron across the aromatic ring. The fate of this radical intermediate dictates the subsequent reaction pathways, including coupling reactions or the formation of other oxidized species.
Oxidative coupling is a characteristic reaction of phenols, leading to the formation of dimers and higher oligomers through new carbon-carbon (C-C) or carbon-oxygen (C-O) bonds. wikipedia.org This process is initiated by the oxidation of the phenol (B47542) to a phenoxyl radical. nih.gov Once formed, these radicals can couple in two primary ways: a radical-radical mechanism where two phenoxyl radicals combine, or a radical-phenol mechanism where a phenoxyl radical attacks a neutral phenol molecule. nih.govresearchgate.net The latter is often favored. nih.gov
The regioselectivity of the coupling (ortho-ortho, ortho-para, para-para) is governed by the distribution of radical character on the aromatic ring and steric factors imposed by the substituents. nih.gov For phenols with bulky substituents, such as the tert-butyl group in this compound, steric hindrance plays a crucial role. The tert-butyl group at the C2 position sterically shields the ortho position, potentially hindering ortho-coupling at that site. However, with the para-position (C4) already substituted, coupling is directed towards the remaining ortho and meta positions. Oxidative coupling reactions can be catalyzed by various transition metal complexes (e.g., V, Fe, Cu) or proceed via electrochemical or photochemical methods. wikipedia.orgresearchgate.net The product distribution is highly dependent on the specific phenol substrate and reaction conditions. nih.gov
Table 1: Possible Coupling Products in Phenol Oxidation
| Coupling Type | Bond Formed | Description |
| ortho-ortho | C-C | Coupling between the ortho positions of two phenol rings. |
| ortho-para | C-C | Coupling between an ortho position of one ring and the para position of another. |
| para-para | C-C | Coupling between the para positions of two phenol rings. |
| Carbon-Oxygen | C-O | Coupling between a carbon atom of one ring and the oxygen of another. wikipedia.org |
Phenols with an alkyl substituent at the para position, particularly those with benzylic hydrogens, can undergo oxidation to form quinone methides. acs.org These are highly reactive electrophilic intermediates. escholarship.org In the case of sterically hindered phenols like those related to this compound, such as 4-tert-butylphenol (B1678320), oxidation can lead to the formation of a reactive quinone. researchgate.net For example, 2,6-di-tert-butyl-p-cresol is known to form a stable quinone methide upon oxidation. lookchem.com
The formation of a quinone methide from a para-substituted phenol involves the loss of the phenolic hydrogen and a hydrogen from the α-carbon of the para-substituent. While the 4-(2-hydroxyethoxy) group in the title compound does not have a benzylic hydrogen directly attached to the ring, oxidative processes could potentially lead to rearrangements or fragmentation that result in related quinone-like structures. These intermediates are potent electrophiles and can react with available nucleophiles, which is a key aspect of their biological activity and toxicity. researchgate.net The generation of quinone methides from similar p-substituted phenols like 4-tert-butylphenol has been shown to occur via enzymatic oxidation, for instance by tyrosinase. researchgate.net
Radical Scavenging Mechanisms in Sterically Hindered Phenols
Sterically hindered phenols are a major class of antioxidants used to protect materials like plastics and rubbers from oxidative degradation. vinatiorganics.comsemanticscholar.org The defining feature of these molecules is the presence of bulky alkyl groups, typically tert-butyl, at one or both positions ortho to the hydroxyl group. vinatiorganics.com This steric hindrance makes it difficult for the hydroxyl group to react with other large molecules but allows it to effectively target and neutralize small, highly reactive free radicals. vinatiorganics.com By scavenging these radicals, hindered phenols interrupt the chain reactions that lead to material degradation or oxidative stress in biological systems. vinatiorganics.commdpi.com
The primary mechanism by which phenolic antioxidants, including sterically hindered ones, scavenge free radicals is through Hydrogen Atom Transfer (HAT). mdpi.comacs.org In this process, the phenol (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), thereby neutralizing the radical and terminating the oxidative chain reaction. mdpi.commdpi.com
ArOH + R• → ArO• + RH
The resulting phenoxyl radical (ArO•) is relatively stable due to resonance delocalization and steric protection from the bulky ortho-substituents, which prevents it from initiating new oxidation chains. mdpi.com The HAT mechanism is a one-step process and is favored in many systems. acs.org The efficiency of a phenolic antioxidant is directly related to the ease with which it can donate this hydrogen atom, a property influenced by the O-H bond dissociation enthalpy. Besides HAT, other mechanisms like Single Electron Transfer (SET) can also contribute to antioxidant activity, where an electron is first transferred from the phenol to the radical. mdpi.comacs.org
The effectiveness of a phenolic antioxidant is quantified by its inhibition rate constant (k_inh), which measures how quickly it reacts with and neutralizes free radicals. nih.gov Various methods are employed to determine this constant. A common approach involves monitoring the oxidation of a substrate, such as linoleic acid, in the presence of a radical initiator and the antioxidant. nih.gov The rate of oxidation is followed spectrophotometrically, and the k_inh value is calculated from the length of the inhibition period. nih.gov
Kinetic studies have shown that the solvent can significantly impact the measured rate constants. For instance, in hydrogen bond-accepting solvents like tert-butyl alcohol, the antioxidant's hydroxyl group can form hydrogen bonds with the solvent, which hampers its ability to donate the hydrogen atom to a peroxyl radical, leading to a dramatic decline in the reaction rate. nih.govnih.gov In contrast, in non-polar solvents like cyclohexane (B81311) or weaker hydrogen-bond acceptors like acetonitrile, the rate constants are often much higher. nih.gov
Table 2: Representative Inhibition Rate Constants (k_inh) for Phenolic Antioxidants
| Antioxidant Type | Solvent | k_inh Range (M⁻¹s⁻¹) | Reference |
| Phenols with two ortho-hydroxyls | Cyclohexane | (3-15) x 10⁵ | nih.gov |
| Phenols with two ortho-hydroxyls | tert-Butyl Alcohol | Not detectable | nih.gov |
| 3,5-di-tert-butyl-1,2-benzoquinone (reacting with HOO•) | Phenyl chloride (PhCl) | 1.5 x 10⁷ | nih.gov |
| 3,5-di-tert-butyl-1,2-benzoquinone (reacting with HOO•) | Acetonitrile (MeCN) | 1.1 x 10⁵ | nih.gov |
Electrophilic Aromatic Substitution Patterns and Steric Hindrance Effects
The substituents on a benzene (B151609) ring dictate the position of attack for incoming electrophiles. In this compound, three substituents influence the reaction's regioselectivity: the hydroxyl (-OH), the tert-butyl (-C(CH₃)₃), and the 2-hydroxyethoxy (-OCH₂CH₂OH) groups.
Both the hydroxyl and the alkoxy groups are powerful activating, ortho, para-directing groups due to the resonance donation of their lone pair electrons to the aromatic ring. The tert-butyl group is a weakly activating, ortho, para-director through an inductive electron-donating effect. stackexchange.comlibretexts.org
However, the most significant factor in determining the substitution pattern for this molecule is steric hindrance. The large tert-butyl group at the C2 position severely obstructs the approach of an electrophile to that site and also to the adjacent C3 position. numberanalytics.comucalgary.ca
-OH group at C1: Directs to C2 (ortho, blocked by t-Bu), C6 (ortho), and C4 (para, blocked by the ether).
-OCH₂CH₂OH group at C4: Directs to C3 (ortho) and C5 (ortho).
-tBu group at C2: Directs to C6 (ortho) and C4 (para, blocked).
Considering these effects, electrophilic attack is most likely to occur at the C5 and C6 positions. The C3 position is ortho to the large ether group and meta to the hydroxyl, but adjacent to the very bulky tert-butyl group, making it sterically hindered. The C6 position is ortho to both the hydroxyl and the tert-butyl group, also experiencing steric hindrance, but perhaps less than at C3. The C5 position is ortho to the ether and meta to the hydroxyl, and it is the least sterically hindered position. Therefore, substitution at the C5 position is generally favored. For example, nitration of t-butylbenzene yields predominantly the para-isomer, demonstrating the strong preference for substitution away from the bulky group. stackexchange.com
Table 3: Product Ratios in the Nitration of t-Butylbenzene
| Product | Percentage | Directive Influence |
| ortho-nitro-t-butylbenzene | 12% | Ortho, para-director |
| meta-nitro-t-butylbenzene | 8.5% | Minor product |
| para-nitro-t-butylbenzene | 79.5% | Favored due to reduced steric hindrance stackexchange.com |
Intramolecular Interactions, such as Hydrogen Bonding, and Their Influence on Reactivity
The chemical reactivity of this compound is significantly influenced by the intramolecular interactions dictated by its specific substitution pattern. Unlike phenols with ortho-substituted hydroxyl or ether groups, the para positioning of the 2-hydroxyethoxy side chain relative to the phenolic hydroxyl group prevents the formation of a direct intramolecular hydrogen bond between them due to the large spatial separation. Instead, the most significant intramolecular hydrogen bonding occurs within the 2-hydroxyethoxy side chain itself.
This internal hydrogen bond involves the terminal hydroxyl group (-CH₂-OH ) acting as the hydrogen donor and the adjacent ether oxygen atom (O -CH₂-) acting as the hydrogen acceptor. This interaction results in the formation of a stable, five-membered pseudo-ring structure. The formation of this ring restricts the conformational freedom of the side chain, leading to a more defined molecular geometry.
Reactivity of the Phenolic Hydroxyl Group: The primary reactive site for this molecule, particularly in its function as an antioxidant, is the phenolic hydroxyl group. Its reactivity is governed by the ease of donating its hydrogen atom to neutralize free radicals. While the intramolecular hydrogen bond in the side chain does not directly involve the phenolic proton, the conformation it induces can sterically influence the accessibility of the phenolic -OH. The bulky tert-butyl group at the ortho position already provides significant steric hindrance, and the folded conformation of the side chain can further shield the reactive site from attack by radical species.
Solvent Interactions and Intermolecular Bonding: In non-polar solvents, the intramolecular hydrogen bond is expected to be relatively stable. However, in polar, hydrogen-bond-accepting solvents, a competition arises. Solvent molecules can form intermolecular hydrogen bonds with both the terminal hydroxyl group of the side chain and the main phenolic hydroxyl group. This can lead to the disruption of the intramolecular bond, altering the side chain's conformation and potentially exposing the phenolic hydroxyl group more readily to reactants in the solution. Studies on substituted phenols have shown that such solvent effects can dramatically alter reaction kinetics. cmu.edu
The contrast with ortho-substituted phenols is stark. For instance, in a molecule like 2,4-di-tert-butyl-6-(hydroxymethyl)phenol, the phenolic hydroxyl group forms a direct and strong intramolecular hydrogen bond with the adjacent hydroxymethyl group, creating a stable six-membered ring. nih.gov This type of interaction significantly reduces the availability of the phenolic hydrogen for donation, thereby altering its reactivity profile compared to a para-substituted analogue where no such direct interaction is possible.
The following table compares the plausible intramolecular hydrogen bonding in this compound with related structures to highlight these differences.
| Compound | Substituent Position(s) | Plausible Intramolecular H-Bond Type | Influence on Reactivity and Structure |
|---|---|---|---|
| This compound | Ortho (t-Bu), Para (-OCH₂CH₂OH) | Within the side chain (Terminal -OH to ether -O-) | Stabilizes a five-membered pseudo-ring in the side chain, influencing overall molecular conformation and steric accessibility of the phenolic -OH. |
| 2,4-di-tert-butyl-6-(hydroxymethyl)phenol | Ortho (-CH₂OH), Ortho/Para (t-Bu) | Between phenolic -OH and ortho -CH₂OH group | Forms a stable six-membered ring (S(6) motif), which significantly decreases the availability of the phenolic proton for intermolecular reactions. nih.gov |
| 2-Nitrophenol | Ortho (-NO₂) | Between phenolic -OH and ortho -NO₂ group | Creates a strong intramolecular hydrogen bond that lowers the compound's melting point and boiling point compared to its meta and para isomers by reducing intermolecular hydrogen bonding. docbrown.info |
Theoretical and Computational Chemistry Studies on 2 Tert Butyl 4 2 Hydroxyethoxy Phenol
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors.
Homolytic Bond Dissociation Enthalpy (BDE) Calculations.
The homolytic bond dissociation enthalpy (BDE) of the phenolic O-H bond is a critical parameter for assessing the antioxidant activity of phenols, particularly their ability to scavenge free radicals via the HAT mechanism. A lower BDE indicates a weaker O-H bond, facilitating the donation of a hydrogen atom to a radical species.
Computational studies, typically employing density functional theory (DFT), have extensively investigated the influence of various substituents on the phenolic O-H BDE. The presence of a tert-butyl group at the ortho position, as in 2-Tert-butyl-4-(2-hydroxyethoxy)phenol, is known to have a significant impact. This bulky group can sterically hinder the phenolic hydroxyl group, which can influence its reactivity.
The substituent at the para position plays a crucial role in determining the BDE. The 2-hydroxyethoxy group at the para position is an electron-donating group due to the ether oxygen. Electron-donating groups generally decrease the O-H BDE by stabilizing the resulting phenoxyl radical through resonance. This stabilization delocalizes the unpaired electron, making the radical more stable and thus easier to form.
For comparison, the table below presents DFT-calculated BDE values for related phenolic compounds. These values illustrate the effect of substituents on the O-H bond strength.
| Compound | Substituents | Calculated O-H BDE (kcal/mol) |
| Phenol (B47542) | None | ~86-88 |
| 4-Methoxyphenol | p-OCH₃ | ~82-84 |
| 2-Tert-butylphenol | o-t-C₄H₉ | ~85-87 |
| 2-Tert-butyl-4-methylphenol | o-t-C₄H₉, p-CH₃ | ~81-83 |
Note: These are approximate values from various DFT studies and can vary based on the computational method and basis set used.
Based on these trends, it can be inferred that the 2-hydroxyethoxy group in this compound would lower the O-H BDE compared to unsubstituted phenol, enhancing its hydrogen-donating ability. The presence of the ortho-tert-butyl group would have a minor electronic effect on the BDE but would primarily provide steric shielding to the resulting radical.
Ionization Potential (IP) Determinations.
The ionization potential (IP) is another key descriptor of antioxidant activity, particularly relevant to the SET-PT mechanism. It represents the energy required to remove an electron from the phenol to form a radical cation. A lower IP facilitates the initial electron transfer step to a radical species.
Quantum chemical calculations are widely used to determine the IP of phenolic compounds. The electronic effects of substituents on the aromatic ring significantly influence the IP. Electron-donating groups, such as the 2-hydroxyethoxy group at the para position, increase the electron density of the aromatic ring. This increased electron density makes it easier to remove an electron, thus lowering the ionization potential.
The tert-butyl group at the ortho position also contributes to a lower IP through its electron-donating inductive effect. Therefore, the combined electronic effects of the ortho-tert-butyl and para-2-hydroxyethoxy groups in this compound are expected to result in a relatively low ionization potential, making the SET-PT mechanism a plausible pathway for its antioxidant action.
The following table provides a comparative view of calculated IP values for some related phenolic compounds.
| Compound | Substituents | Calculated IP (eV) |
| Phenol | None | ~8.1-8.5 |
| 4-Methoxyphenol | p-OCH₃ | ~7.7-8.1 |
| 2-Tert-butylphenol | o-t-C₄H₉ | ~8.0-8.4 |
| 2-Tert-butyl-4-methylphenol | o-t-C₄H₉, p-CH₃ | ~7.8-8.2 |
Note: These are approximate values from various computational studies and can vary based on the methodology.
The data suggests that this compound would possess a lower ionization potential than phenol itself, indicating a greater propensity to undergo electron donation.
Molecular Modeling of Intermolecular and Intramolecular Interactions.
Molecular modeling techniques allow for the investigation of the non-covalent interactions that can influence the chemical behavior of this compound. These interactions include both intramolecular hydrogen bonding within a single molecule and intermolecular interactions between molecules.
The 2-hydroxyethoxy substituent in this compound introduces the possibility of intramolecular hydrogen bonding. Specifically, a hydrogen bond can form between the hydrogen of the terminal hydroxyl group of the ethoxy chain and the ether oxygen atom. This interaction would lead to a more compact, cyclic conformation of the side chain.
Furthermore, both the phenolic hydroxyl group and the terminal hydroxyl group of the ethoxy chain can participate in intermolecular hydrogen bonding. In a condensed phase, these groups can act as both hydrogen bond donors and acceptors, leading to the formation of a complex network of hydrogen bonds with neighboring molecules or with solvent molecules.
Computational modeling can predict the preferred conformations of the molecule and the strength of these hydrogen bonds. The presence of such interactions can affect the molecule's physical properties and its accessibility for reacting with other chemical species. For instance, strong intermolecular hydrogen bonding could potentially decrease the availability of the phenolic hydroxyl group for hydrogen donation to a radical, thereby modulating its antioxidant activity.
Structure-Reactivity Relationship Elucidation through Computational Methods.
Computational methods are instrumental in elucidating the structure-reactivity relationships of phenolic antioxidants. By systematically studying a series of related compounds, it is possible to establish quantitative structure-activity relationships (QSAR) that correlate calculated molecular descriptors with experimentally observed antioxidant activity. researchgate.net
For this compound, a computational approach to understanding its structure-reactivity relationship would involve analyzing the contributions of its specific structural features:
The Phenolic Hydroxyl Group: This is the primary site of antioxidant activity, and its reactivity is quantified by the O-H BDE and the acidity of the proton.
The Ortho-Tert-butyl Group: This bulky group provides steric hindrance around the phenolic hydroxyl group. While this can sometimes slow down the reaction rate with radicals, it also enhances the stability of the resulting phenoxyl radical by preventing dimerization and other secondary reactions.
The Para-(2-hydroxyethoxy) Group: This electron-donating group plays a key role in modulating the electronic properties of the phenol. It lowers both the O-H BDE and the IP, thereby enhancing the intrinsic antioxidant potential. researchgate.net The terminal hydroxyl group in this substituent can also participate in radical scavenging, although it is generally less reactive than the phenolic hydroxyl group.
By comparing the calculated reactivity descriptors (BDE, IP, etc.) of this compound with those of a range of other phenolic compounds with known antioxidant activities, its potential efficacy as an antioxidant can be predicted. researchgate.net These computational models provide a theoretical framework for understanding how the specific arrangement of functional groups in this molecule governs its chemical behavior and antioxidant capacity.
Advanced Applications and Roles in Chemical Systems
Utilization as Stabilizers in Polymeric Materials, drawing from General Phenolic Antioxidant Roles
Phenolic compounds, particularly those with sterically hindered structures like 2-tert-butyl-4-(2-hydroxyethoxy)phenol, are crucial additives in the polymer industry. nih.gov Their primary function is to act as antioxidants, which delay or prevent the degradation of polymeric materials caused by autoxidation. researchgate.net This stabilization is essential for preserving the integrity and extending the service life of plastics and rubbers exposed to various environmental stressors. vinatiorganics.comnbinno.com
Polymers are susceptible to oxidative degradation when exposed to heat, light, or mechanical stress, a process that involves a free-radical chain reaction. vurup.sk This degradation leads to undesirable changes in the material's properties, such as discoloration, embrittlement, cracking, and a reduction in mechanical strength. partinchem.comnbinno.com
Phenolic antioxidants, including tert-butylated phenols, interrupt this degradation process. They function as primary antioxidants or "radical scavengers." vurup.sknbinno.com The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to the highly reactive peroxy radicals (ROO•) in the polymer. This action neutralizes the radicals and terminates the oxidative chain reaction. vurup.skpartinchem.com The resulting phenoxy radical is sterically hindered by the bulky tert-butyl group, which makes it stable and less likely to initiate new degradation chains. nih.govvurup.sk This stabilization helps maintain the polymer's molecular weight, structural integrity, and physical properties over time. vinatiorganics.com
The table below summarizes the common effects of oxidative degradation in polymers and the protective role of phenolic antioxidants.
| Effect of Oxidative Degradation | Protective Action of Phenolic Antioxidants |
| Chain Scission (reduced molecular weight) | Terminates free-radical chain reactions, preventing the breakdown of polymer chains. vinatiorganics.comnbinno.com |
| Cross-linking (increased brittleness) | Neutralizes radicals that would otherwise lead to the formation of cross-links. nbinno.com |
| Discoloration (e.g., yellowing) | Prevents the formation of chromophoric oxidation products. specialchem.com |
| Loss of Mechanical Strength (e.g., tensile strength, impact resistance) | Preserves the polymer's molecular structure, thereby maintaining its mechanical properties. vinatiorganics.comnbinno.com |
| Surface Cracking | Protects against photo-oxidation induced by UV radiation, which can cause surface defects. vinatiorganics.com |
In advanced materials science, phenolic antioxidants are rarely used in isolation. They are typically part of a comprehensive stabilizer system designed to protect the polymer throughout its lifecycle, from high-temperature processing to long-term end-use. vurup.sk These systems often employ a synergistic approach, combining primary antioxidants with secondary antioxidants.
While phenolic antioxidants excel at scavenging free radicals (primary mechanism), they are often paired with secondary antioxidants, such as phosphites or thioesters. vurup.skpartinchem.com These secondary stabilizers work by decomposing hydroperoxides (ROOH), which are intermediate products of oxidation that can break down into new radicals, thus propagating the degradation cycle. vurup.sk This synergistic combination provides more robust and long-lasting protection for the polymer. partinchem.comspecialchem.com The phenolic component provides processing and long-term thermal stability, while the secondary antioxidant offers additional protection, particularly during melt processing. vinatiorganics.comspecialchem.com
Precursor Chemistry for Functional Materials and Specialty Chemicals
The tert-butyl phenol (B47542) structural motif is a valuable building block in organic synthesis, serving as a precursor for a wide range of specialty chemicals. google.com The alkylation of phenols is a significant industrial reaction used to produce these intermediates, which are then used to manufacture products for various sectors. google.com
Many commercial antioxidants are synthesized from simpler tert-butyl phenol precursors. google.comvinatiorganics.com These precursors are used to build larger, more complex molecules with higher molecular weights and lower volatility, which are desirable properties for antioxidants used in high-temperature applications. vurup.sk For example, compounds like 2,4-di-tert-butylphenol (B135424) are used as intermediates to produce higher molecular weight UV stabilizers and antioxidants for plastics. beatinggoliath.eubiorxiv.org The synthesis often involves reactions that link multiple tert-butyl phenol units or add other functional groups to enhance performance. mdpi.com
Tert-butyl phenols are versatile intermediates in the synthesis of various organic compounds, including those used in the agrochemical and fragrance industries. vinatiorganics.comcnchemshop.com
Agrochemicals: In agriculture, tert-butyl phenols serve as starting materials for the production of insecticides, fungicides, and herbicides. google.comvinatiorganics.comcnchemshop.com For instance, 4-tert-butylphenol (B1678320) can be used as a raw material in the synthesis of the acaricide propargite. cnchemshop.com
Fragrances and Flavors: The fragrance industry utilizes tert-butyl phenols to create a variety of aromatic compounds. vinatiorganics.comgoogle.com They serve as intermediates for perfumery ingredients. For example, p-tert-butyl phenol can be a starting material for synthesizing ortho allyl p-tert-butyl phenol, a fragrance compound. google.comvinatiorganics.com
The following table presents examples of products derived from tert-butyl phenol precursors.
| Industry | Precursor Example | Derived Product/Application |
| Polymers | 2,4-Di-tert-butylphenol | High molecular weight antioxidants and UV stabilizers. beatinggoliath.eubiorxiv.org |
| Agrochemicals | 4-Tert-butylphenol | Acaricides (e.g., propargite), insecticides. cnchemshop.comvinatiorganics.com |
| Fragrances | p-Tert-butyl phenol | Perfumery ingredients (e.g., ortho allyl p-tert-butyl phenol). google.comvinatiorganics.com |
| Resins | 4-Tert-butylphenol | Oil-soluble phenolic resins for adhesives, coatings, and inks. cnchemshop.comvinatiorganics.com |
Development of Modulators for Biological Receptors, exemplified by RAR Receptors
Certain synthetic phenolic compounds, including specific tert-butylphenols, have been identified as potential modulators of biological receptors. beatinggoliath.eunih.gov Research has shown that compounds like 2,4-di-tert-butylphenol (2,4-DTBP) can interact with and activate nuclear receptors, such as the Retinoid X Receptor (RXR). beatinggoliath.eunih.gov RXRs are crucial transcription factors that form heterodimers with other nuclear receptors, including the Retinoic Acid Receptor (RAR), to regulate gene expression involved in development and metabolism. beatinggoliath.euresearchgate.net
Studies have demonstrated that 2,4-DTBP can directly bind to the ligand-binding pocket of RXRα. beatinggoliath.eunih.gov The tert-butyl groups on the phenol ring play a critical role in this interaction by forming van der Waals and hydrophobic connections within the receptor's binding pocket, which stabilizes the ligand. nih.gov This activation of RXR can, in turn, influence the signaling pathways of its partner receptors, demonstrating how such a compound can function as an endocrine disruptor. beatinggoliath.eu Structure-activity relationship studies suggest that the size and position of bulky alkyl groups on the phenol ring are key determinants of a compound's ability to activate RXRs. nih.govresearchgate.net This line of research exemplifies how industrial chemicals can be studied for their potential to modulate critical biological pathways, guiding the development of new compounds with specific receptor interactions or informing the design of safer alternatives. beatinggoliath.eu
| Compound | Receptor Interaction | Observed Effect | Key Structural Feature |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | Binds to and activates Retinoid X Receptor alpha (RXRα). beatinggoliath.eunih.gov | Induces adipogenesis (fat cell formation) in human stem cells via the PPARγ/RXRα heterodimer. beatinggoliath.eu | Two tert-butyl groups that facilitate hydrophobic interactions within the receptor's ligand-binding pocket. nih.gov |
| Retinoic Acid (RA) | Binds to Retinoic Acid Receptors (RARs). | Modulates immune responses, including augmenting IL-2 mRNA production in T cells. nih.gov | Natural ligand for RARs. |
Environmental Chemistry and Degradation Pathways of Phenolic Compounds with Tert Butyl and Hydroxyethoxy Moieties
Environmental Fate and Persistence Studies of Related Tert-Butyl Phenols
The persistence of tert-butylated phenols in the environment is variable and depends on the specific isomeric structure and environmental conditions. These compounds can enter the air, soil, and water through industrial wastewater or the degradation of consumer products in which they are used as antioxidants and stabilizers. mdpi.comnih.gov
Studies have shown that while some tert-butyl phenols can be fully mineralized, their persistence can differ. industrialchemicals.gov.au For example, di-tert-butylphenols (DTBPs) are generally categorized as persistent. industrialchemicals.gov.au The sorption coefficient (KOC) for compounds like 2,6-DTBP indicates slight mobility in soil, with a preference for adsorption to organic carbon-rich phases. industrialchemicals.gov.au In contrast, 4-tert-butylphenol (B1678320) is considered "Not Persistent" based on measured degradation studies. industrialchemicals.gov.au Atmospheric degradation for some tert-butyl phenols can be rapid, with calculated half-lives of a few hours due to reactions with hydroxyl radicals. industrialchemicals.gov.auindustrialchemicals.gov.au However, this is not always a major dissipation pathway if the compound has low volatility. industrialchemicals.gov.au
Below is a summary of persistence data for various tert-butyl phenols.
| Compound | Environmental Compartment | Persistence Finding | Half-Life | Source |
|---|---|---|---|---|
| 4-tert-butylphenol (4TBP) | General | Not Persistent (Not P) | - | industrialchemicals.gov.au |
| 4-tert-butylphenol (4TBP) | Atmosphere | Rapid degradation | 3.2 hours (calculated) | industrialchemicals.gov.au |
| Di-tert-butylphenols (DTBPs) | General | Persistent (P) | - | industrialchemicals.gov.au |
| 2,6-di-tert-butylphenol (B90309) (2,6-DTBP) | Aquatic (Photolysis) | - | 11.382 hours | industrialchemicals.gov.au |
| 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) | Aquatic (Photolysis) | - | 20.815 hours | industrialchemicals.gov.au |
| 2,6-di-tert-butylphenol (2,6-DTBP) | Biodegradation Study | Degradable | 9.38 days | nih.gov |
Transformation and Biodegradation Mechanisms
The transformation and biodegradation of tert-butyl phenols are critical processes that determine their environmental impact. Microbial biodegradation, in particular, has been identified as a promising method for the remediation of environments contaminated with these compounds. semanticscholar.org
Several bacterial strains have been isolated that can effectively degrade tert-butylated phenols. An aerobic bacterium identified as Alcaligenes sp., isolated from acrylic fiber wastewater, demonstrated the ability to use 2,6-di-tert-butylphenol (2,6-DTBP) as a sole carbon and energy source. nih.gov Under optimal conditions (37°C, pH 7.0), this strain removed 62.4% of 2,6-DTBP at an initial concentration of 100 mg/L within 11 days. nih.gov The degradation kinetics followed the Eckenfelder equation. nih.gov
Another study investigated the biodegradation of 2,4-di-tert-butylphenol (2,4-DTBP) using four bacterial strains isolated from industrial wastewater: Pandoraea sp., Lysinibacillus sp., Serratia sp., and Bacillus sp. semanticscholar.orgbohrium.com The Lysinibacillus sp. strain was the most efficient, achieving an 89.31% degradation of 2,4-DTBP within seven days at a concentration of 10 ppm. semanticscholar.orgbohrium.com
In addition to microbial action, atmospheric chemical reactions can contribute to the transformation of these compounds. The degradation of 4-tert-butylphenol in the atmosphere is primarily initiated by reactions with OH radicals, with addition reactions being more significant than abstraction reactions. publish.csiro.au Photolysis is another key transformation pathway in aquatic environments. Studies have shown that 2,6-DTBP can undergo 71.31% degradation after 24 hours of irradiation, while 2,4-DTBP shows 49.23% degradation under similar conditions. industrialchemicals.gov.au
Formation of Degradation Products in Environmental Matrices
The degradation of tert-butyl phenols can lead to the formation of various transformation products, which may have their own environmental significance. The identification of these byproducts is essential for a complete understanding of the environmental impact of the parent compounds.
During the photodegradation of 2,6-DTBP, one of the identified transformation products is 2,5-di-tert-butylphenol. industrialchemicals.gov.au Another study reported the formation of 2,6-di-tert-butyl-p-benzoquinone (B114747) as a degradant of 2,6-DTBP under environmental conditions. industrialchemicals.gov.au This particular byproduct has been shown to be stable and may persist in the environment. industrialchemicals.gov.au Similarly, the oxidation of 2,6-di-tert-butyl-4-methylphenol can yield products such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) and 2,6-di-tert-butylbenzoquinone. science.gov
While some tert-butyl phenolic antioxidants are considered safe, their degradation can result in byproducts with significant toxicity. For instance, the photodegradation of one such antioxidant under natural sunlight forms 2,5-di-tert-butylphenol, which exhibits considerable toxicity to marine bacteria. mdpi.com This highlights the importance of evaluating the entire lifecycle and transformation pathway of these chemicals in the environment. mdpi.com
Q & A
Q. What analytical techniques are recommended for identifying and quantifying 2-tert-butyl-4-(2-hydroxyethoxy)phenol in complex mixtures?
High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry is commonly used due to its phenolic hydroxyl and aromatic groups, which provide distinct absorbance and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to resolve tert-butyl and hydroxyethoxy substituents. Reference standards for analogous tert-butylphenols (e.g., 4-tert-butylphenol) can guide method development .
Q. How can researchers safely handle this compound in laboratory settings?
Follow general safety protocols for phenolic compounds: wear nitrile gloves, lab coats, and eye protection. Avoid inhalation and skin contact. In case of exposure, immediately rinse affected areas with water for 15 minutes and seek medical attention if irritation persists. Store the compound in a cool, dry place away from oxidizing agents .
Q. What are the key synthetic routes for preparing this compound?
A two-step approach is typical:
- Step 1 : Alkylation of 4-hydroxyphenol derivatives with tert-butyl groups using Friedel-Crafts alkylation or tert-butyl chloride under acidic conditions.
- Step 2 : Introduction of the 2-hydroxyethoxy moiety via Williamson ether synthesis, reacting the phenolic hydroxyl group with ethylene oxide or 2-chloroethanol in the presence of a base (e.g., K₂CO₃) .
Advanced Research Questions
Q. How do steric effects from the tert-butyl group influence the reactivity of this compound in nucleophilic substitution reactions?
The tert-butyl group creates steric hindrance, reducing accessibility to the phenolic oxygen. This can slow down reactions like etherification or esterification. Computational modeling (e.g., DFT calculations) and kinetic studies under varying temperatures are recommended to quantify steric impacts. Comparative studies with less hindered analogs (e.g., 4-methylphenol derivatives) can isolate steric contributions .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound across solvents?
Conduct systematic solubility studies using gravimetric or UV-spectrophotometric methods under controlled conditions (temperature, pH, ionic strength). Compare results with structurally similar compounds (e.g., 2-(4-tert-butylphenoxy)cyclohexanol) to identify trends. Purity verification via melting point analysis and chromatography is critical to exclude impurities affecting solubility .
Q. How does the hydroxyethoxy substituent affect the compound’s stability under oxidative or photolytic conditions?
The ether linkage in the hydroxyethoxy group is susceptible to oxidation. Accelerated stability testing under UV light (e.g., ICH Q1B guidelines) and exposure to reactive oxygen species (e.g., H₂O₂) can assess degradation pathways. Liquid chromatography-mass spectrometry (LC-MS) is ideal for identifying degradation products, such as quinones or cleaved ethers .
Q. What methodologies are used to study the environmental fate of this compound in aquatic systems?
Biodegradation assays (e.g., OECD 301F) and hydrolysis studies at varying pH levels (pH 4–9) can evaluate persistence. Ecotoxicity testing using Daphnia magna or algal models assesses acute and chronic effects. High-resolution mass spectrometry (HRMS) tracks transformation products in simulated wastewater .
Methodological Guidance
Q. How to optimize reaction yields for introducing the hydroxyethoxy group in sterically hindered phenolic systems?
Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity. Microwave-assisted synthesis or phase-transfer catalysis (e.g., tetrabutylammonium bromide) can improve reaction efficiency. Monitor progress via thin-layer chromatography (TLC) with iodine staining or UV visualization .
Q. What computational tools predict the spectroscopic properties of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate NMR chemical shifts and IR spectra. Software like Gaussian or ORCA paired with experimental data validates predictions. Comparative analysis with databases (e.g., ATR standard libraries) refines accuracy .
Data Interpretation and Validation
Q. How to address discrepancies in bioactivity data for this compound across cell-based assays?
Standardize assay conditions (cell line, passage number, incubation time) and include positive controls (e.g., BPA for estrogenic activity). Dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) ensure reproducibility. Cross-validate findings using orthogonal methods (e.g., reporter gene assays vs. receptor binding studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
